ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVDIQDSYRPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221432 | |
| Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-73-0 | |
| Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91903-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 5,7-Dihydroxycoumarin with Ethyl Bromoacetate
A robust method involves the reaction of 5,7-dihydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dry acetone. The reaction is typically refluxed for several hours (e.g., 12 hours) to ensure complete substitution at the C-4 position.
- Reaction conditions:
- Reflux in dry acetone
- Base: Anhydrous K2CO3
- Molar ratio: 5,7-dihydroxycoumarin : ethyl bromoacetate : K2CO3 ≈ 1 : 1.5 : excess
- Workup:
- Evaporation of solvent
- Partition between chloroform and water
- Drying over sodium sulfate
- Filtration and evaporation
- Recrystallization from acetone
- Yield: Approximately 80-85%
- Characterization: Confirmed by NMR and IR spectroscopy showing characteristic ester and hydroxyl signals.
This method aligns with the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate, a structurally related compound, suggesting its applicability for the 5,7-dihydroxy derivative with slight modifications to ensure substitution at C-4 instead of C-7.
Selective Methylation to Improve Regioselectivity
Selective methylation of one hydroxyl group (either at position 5 or 7) using methyl iodide (CH3I) in the presence of sodium carbonate or sodium hydride can be employed to protect one hydroxyl group, thus enhancing regioselectivity during subsequent alkylation at C-4.
- Conditions:
- CH3I with Na2CO3 at 25 °C for 7-OH methylation
- CH3I with NaH at 0 °C for 6-OH methylation
- Outcome:
Condensation with Formaldehyde and Amines (Alternative Route)
Although less direct, esculetin can be condensed with formaldehyde and secondary amines in ethanol to introduce substituents at the C-4 position. However, this method often suffers from low yields and poor regioselectivity, producing mixtures of 5- and 8-substituted compounds. This method is less preferred for preparing this compound due to these limitations.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Regioselectivity | Notes |
|---|---|---|---|---|---|---|
| Alkylation with ethyl bromoacetate | 5,7-Dihydroxycoumarin | Ethyl bromoacetate, K2CO3 | Reflux in dry acetone, 12 h | 80-85 | High | Straightforward, high yield |
| Selective methylation + alkylation | 5,7-Dihydroxycoumarin | CH3I, Na2CO3 or NaH + Ethyl bromoacetate | 0–25 °C for methylation; reflux for alkylation | >85 | Excellent | Improved regioselectivity and yield |
| Condensation with formaldehyde + amines | Esculetin (6,7-dihydroxycoumarin) | Formaldehyde, secondary amines | Stirring in ethanol, 0.5 h | Low | Poor | Produces regioisomer mixtures |
Research Findings and Observations
- The alkylation of 5,7-dihydroxycoumarin with ethyl bromoacetate under basic conditions is the most efficient and widely used method for preparing this compound, providing good yields and purity.
- Selective methylation of hydroxyl groups prior to alkylation can significantly improve regioselectivity and yield by preventing side reactions at the hydroxyl sites.
- Alternative condensation methods involving formaldehyde and amines are less suitable due to low yields and regioselectivity issues, often leading to mixtures of positional isomers.
- Purification by flash column chromatography on silica gel is standard to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2-(5,7-Dihydroxy-2-Oxo-2H-Chromen-4-yl)Acetate
2-(5,7-Dihydroxy-4-Methyl-2-Oxo-2H-Chromen-3-yl)Acetic Acid
7-Hydroxy-4-Methyl-2H-Chromen-2-One
Physicochemical Properties and Stability
Biological Activity
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of flavonoids known for their therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Formula: C₁₃H₁₂O₆
CAS Number: 91903-73-0
MDL Number: MFCD11108910
Molecular Weight: 252.23 g/mol
Structure:
Antioxidant Activity
Coumarins are known for their antioxidant properties. This compound exhibits significant scavenging activity against free radicals. Research indicates that it can inhibit lipid peroxidation and protect cellular components from oxidative stress.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that it can modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
Recent studies indicate that this compound may offer neuroprotection by enhancing neuronal survival under stress conditions. It has been observed to increase cell viability in neuronal cell lines exposed to neurotoxic agents, suggesting its potential role in managing neurodegenerative diseases.
In Vitro Studies
- Cell Viability Assays : this compound was tested on various cell lines, including HT-22 cells. The results showed a dose-dependent increase in cell viability, particularly at concentrations ranging from 6.25 to 25 μM. The optimal concentration was determined to be 12.5 μM, where significant protective effects were noted against corticosterone-induced toxicity .
- Enzymatic Activity : The compound has been evaluated for its inhibitory effects on phosphodiesterase enzymes (PDEs). It exhibited promising inhibitory activity with an IC50 value of approximately 3.67 μM, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
In Vivo Studies
In animal models, this compound demonstrated anti-inflammatory effects by significantly reducing the levels of inflammatory markers in induced models of colitis and arthritis. These findings highlight its therapeutic potential in managing chronic inflammatory conditions .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on cognitive decline in an Alzheimer's disease model. The results indicated that treatment with this compound improved cognitive function and reduced amyloid plaque formation in the brain .
Case Study 2: Cardiovascular Protection
Another study focused on the cardioprotective effects of this compound during ischemia-reperfusion injury in rats. The administration of this compound resulted in reduced myocardial damage and improved cardiac function post-injury .
Summary of Biological Activities
Q & A
Basic: What synthetic routes are available for ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate?
Methodological Answer:
The compound can be synthesized via hydroxylation and esterification of coumarin derivatives. A common approach involves reacting 5,7-dihydroxy-4-methylcoumarin with ethyl chloroacetate under basic conditions. For example, in a protocol adapted from coumarin chemistry, 200 mg of the precursor is treated with 20 mL of 10% NaHCO₃ at 80°C for 3 hours, followed by acidification with HCl, extraction with ethyl acetate, and drying over Na₂SO₄. Yields up to 95% are achievable . Purity verification via HPLC or NMR is critical, as residual solvents or incomplete esterification can affect downstream applications.
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX is standard. For example, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (a structural analog) was analyzed using SHELXL-2018/3, with anisotropic displacement parameters refined via full-matrix least-squares. Data collection typically involves Mo-Kα radiation (λ = 0.71073 Å) at 293 K, achieving R-factors < 0.05 for high precision . WinGX provides tools for data reduction, structure solution, and visualization, ensuring accurate bond-length and angle measurements .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, reaction path searches using software like GRRM or Gaussian can identify energy barriers for esterification or hydroxylation steps. Integrating computational results with experimental data (e.g., via ICReDD’s feedback loop) narrows optimal conditions (temperature, solvent, catalyst) and reduces trial-and-error cycles. This approach has been validated for similar coumarin derivatives, improving yields by 20–30% .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the keto-enol tautomerism in the coumarin core can shift proton signals. To address this, deuterated solvents (e.g., CD₃OD) and 2D NMR techniques (COSY, HSQC) are employed. In cases of overlapping peaks, high-resolution mass spectrometry (HRMS) confirms molecular formulas, while SCXRD provides unambiguous structural validation . Triplicate experiments and control assays (e.g., solvent-only runs) isolate artifacts .
Advanced: How are biotransformation assays used to study metabolic pathways of this compound?
Methodological Answer:
Fungal models like Cunninghamella elegans or Aspergillus brasiliensis are incubated with the compound (5 mg in 50 mL Koch’s K1 medium) at 28°C for 72 hours. Daily HPLC monitoring tracks metabolite formation. Post-incubation, ethyl acetate extraction isolates products, which are characterized via LC-MS and NMR. Scale-up assays (10 flasks) yield sufficient material for bioactivity testing. For example, hydroxylation at the 5- or 7-position is a common metabolic modification .
Advanced: What challenges arise in refining anisotropic displacement parameters for this compound?
Methodological Answer:
Anisotropic refinement in SHELXL requires high-resolution data (d-spacing < 1.0 Å). Challenges include overparameterization in low-symmetry space groups (e.g., P2₁/c) and handling hydrogen bonds. The "ISOR" restraint stabilizes thermal motion for lighter atoms. For example, in methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, the acetoxy group’s displacement parameters were restrained to 0.02 Ų to avoid divergence. Rietveld refinement in WinGX validates the model against powder XRD data if single crystals degrade .
Basic: What analytical techniques confirm the purity of synthesized batches?
Methodological Answer:
Reverse-phase HPLC (C18 column, 0.1% HCOOH/MeCN gradient) with UV detection at 254 nm is standard. Purity >95% is required for pharmacological studies. NMR (¹H, ¹³C, DEPT-135) identifies impurities (e.g., unreacted starting materials). For example, in methyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, characteristic signals include δ 6.86 (s, 1H, chromene) and δ 3.94 (s, 3H, OCH₃) . HRMS with <3 ppm mass error further validates molecular integrity .
Advanced: How does substituent position (5- vs. 7-hydroxy) influence bioactivity?
Methodological Answer:
Comparative studies using analogs (e.g., 5,7-dihydroxy vs. 7-hydroxy derivatives) reveal position-dependent effects. For instance, 5-hydroxylation enhances antioxidant activity (IC₅₀ = 12 μM in DPPH assays) due to improved resonance stabilization of phenoxyl radicals. In contrast, 7-hydroxy derivatives show stronger fluorescence properties (λₑₓ = 365 nm, λₑₘ = 450 nm), making them suitable for enzyme detection probes. Structure-activity relationships (SAR) are modeled using molecular docking (AutoDock Vina) to predict binding affinities .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
